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Compound of Interest

Compound Name: O-Desmethyl midostaurin-13C6

Cat. No.: B15603105 Get Quote

O-Desmethyl Midostaurin-13C6: A Technical
Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide

provides a comprehensive overview of the physical, chemical, and biological properties of O-
Desmethyl midostaurin-13C6. This isotopically labeled metabolite of the multi-kinase inhibitor

midostaurin is a critical tool for in-depth research into drug metabolism, pharmacokinetics, and

target engagement.

Core Physical and Chemical Properties
O-Desmethyl midostaurin-13C6 is the isotopically labeled version of O-Desmethyl

midostaurin (also known as CGP62221), a major active metabolite of midostaurin. The primary

difference between the labeled and unlabeled compound is the incorporation of six Carbon-13

isotopes, which increases its molecular weight and allows for its use as an internal standard in

quantitative mass spectrometry-based assays. Due to the limited availability of specific

experimental data for O-Desmethyl midostaurin, some properties are estimated based on the

parent compound, midostaurin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15603105?utm_src=pdf-interest
https://www.benchchem.com/product/b15603105?utm_src=pdf-body
https://www.benchchem.com/product/b15603105?utm_src=pdf-body
https://www.benchchem.com/product/b15603105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source/Method

Chemical Formula C28¹³C6H28N4O4 Calculated

Molecular Weight
562.6 g/mol (unlabeled);

~568.6 g/mol (¹³C₆ labeled)
Calculated

Exact Mass
556.2114 Da (unlabeled);

562.2315 Da (¹³C₆ labeled)
Calculated

Appearance Solid (assumed) N/A

Melting Point 235-260 °C (for Midostaurin) [1][2]

Solubility
<1 mg/mL in water (for

Midostaurin)
[1][2]

LogP 5.89 (for Midostaurin) [1][2]

pKa (Strongest Acidic) 13.45 (for Midostaurin) [1]

Note: The physical properties such as melting point, solubility, and pKa for O-Desmethyl
midostaurin-13C6 are expected to be very similar to that of the unlabeled compound and the

parent drug, midostaurin. The primary intended use of O-Desmethyl midostaurin-13C6 is as

an internal standard in bioanalytical assays, where its physical properties in solution will be

governed by the chosen solvent system.

Biological Activity and Signaling Pathways
Midostaurin and its active metabolites, including O-Desmethyl midostaurin (CGP62221), are

potent inhibitors of multiple protein kinases.[1] These kinases are crucial components of

signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of

these pathways is a hallmark of many cancers.

O-Desmethyl midostaurin, like its parent compound, exhibits inhibitory activity against key

kinases such as FMS-like tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC).[3][4] Mutations

in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic

target.[5][6]
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Metabolic Pathway of Midostaurin
Midostaurin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its

major active metabolites, O-Desmethyl midostaurin (CGP62221) and CGP52421.[7]
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FLT3 Signaling Pathway Inhibition
Mutated FLT3 receptors can become constitutively active, leading to uncontrolled cell growth

and survival through downstream signaling cascades like the STAT5 and RAS/MAPK

pathways. O-Desmethyl midostaurin inhibits the kinase activity of FLT3, thereby blocking these

downstream signals and inducing apoptosis in cancer cells.[8][9]
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Experimental Protocols
Characterization of O-Desmethyl midostaurin-13C6
The identity and purity of O-Desmethyl midostaurin-13C6 are typically confirmed using high-

resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

[10][11]

Objective: To confirm the molecular weight and structure of O-Desmethyl midostaurin-13C6.

Materials:

O-Desmethyl midostaurin-13C6 sample

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

NMR spectrometer (e.g., 400 MHz or higher)

Appropriate deuterated solvents (e.g., DMSO-d6, CDCl3)

Methodology:

HRMS Analysis:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

Acquire the mass spectrum in positive ion mode.

Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the

theoretical exact mass of O-Desmethyl midostaurin-13C6 (563.2388 Da for

[C28¹³C6H29N4O4]+).

NMR Analysis:

Dissolve an appropriate amount of the sample in a suitable deuterated solvent.

Acquire ¹H and ¹³C NMR spectra.
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The ¹H NMR spectrum should be consistent with the structure of O-Desmethyl

midostaurin.

The ¹³C NMR spectrum will show characteristic signals for the carbon atoms, with the

signals for the six ¹³C-labeled positions exhibiting significantly enhanced intensity and

potential coupling.
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Characterization Workflow

In Vitro Kinase Inhibition Assay
The inhibitory potency of O-Desmethyl midostaurin can be determined using an in vitro kinase

assay, such as a luminescence-based assay that measures ATP consumption.[12][13]
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Objective: To determine the IC50 value of O-Desmethyl midostaurin against a specific protein

kinase (e.g., FLT3).

Materials:

O-Desmethyl midostaurin

Recombinant protein kinase (e.g., FLT3)

Kinase substrate (e.g., a specific peptide)

ATP

Kinase assay buffer

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

Microplate reader with luminescence detection

Methodology:

Compound Preparation:

Prepare a stock solution of O-Desmethyl midostaurin in DMSO.

Perform serial dilutions to create a range of concentrations for the dose-response curve.

Kinase Reaction:

In a microplate, add the kinase, substrate, and assay buffer.

Add the diluted O-Desmethyl midostaurin or vehicle control (DMSO) to the respective

wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature and time for the specific kinase.

Signal Detection:
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Stop the kinase reaction and measure the remaining ATP (or ADP produced) using the

luminescence-based assay kit according to the manufacturer's instructions.

Read the luminescence signal on a microplate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration relative to

the vehicle control.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This technical guide provides a foundational understanding of O-Desmethyl midostaurin-
13C6 for its effective application in research and development. The provided data and

protocols serve as a starting point for more detailed investigations into the metabolism and

mechanism of action of midostaurin and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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